molecular formula C7H5ClFNO2 B1506125 2-(Chloromethyl)-1-fluoro-3-nitrobenzene

2-(Chloromethyl)-1-fluoro-3-nitrobenzene

Cat. No.: B1506125
M. Wt: 189.57 g/mol
InChI Key: UXODLYOXYNJMBZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-fluoro-3-nitrobenzene (C₆H₃ClFNO₂) is a halogenated nitroaromatic compound characterized by a benzene ring substituted with a chloromethyl (–CH₂Cl), fluoro (–F), and nitro (–NO₂) group. Key synonyms include 2-chloro-1-fluoro-3-nitro-benzene and EINECS 244-365-6 . Its molecular structure combines electron-withdrawing (nitro, fluoro) and moderately polar (chloromethyl) substituents, influencing its reactivity and applications in pharmaceuticals, agrochemicals, and fine chemical synthesis.

Properties

IUPAC Name

2-(chloromethyl)-1-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXODLYOXYNJMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Reactivity and Electronic Properties

a. 1-Chloro-2-methyl-3-nitrobenzene (C₇H₆ClNO₂)

  • Structure: Chloro (–Cl), methyl (–CH₃), and nitro (–NO₂) substituents.
  • Crystal Packing : The nitro group is twisted 38.81° from the benzene plane, reducing resonance stabilization .
  • Reactivity : Methyl groups are electron-donating, opposing the electron-withdrawing nitro and chloro groups. This balance affects electrophilic substitution patterns.
  • Applications : Intermediate in bronchodilator synthesis (e.g., vasicine) and industrial chemicals .
  • Toxicity : Toxic to D. magna and T. pyriformis, indicating environmental risks .

b. 2-(Bromomethyl)-1-fluoro-3-nitrobenzene (C₆H₃BrFNO₂)

  • Structure : Bromomethyl (–CH₂Br) replaces chloromethyl.
  • Reactivity : Bromine’s higher leaving-group aptitude (vs. chlorine) enhances nucleophilic substitution efficiency.
  • Molecular Weight : Higher (229.0 g/mol) due to bromine, affecting solubility and crystallization .

c. 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (C₇H₃ClF₃NO₂)

  • Structure : Trifluoromethyl (–CF₃) instead of chloromethyl.
  • Electronic Effects : –CF₃ is strongly electron-withdrawing, deactivating the ring more than –CH₂Cl. Directs electrophilic attacks to meta/para positions.
  • Applications : Likely used in fluorinated drug synthesis .

d. 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (C₇H₄BrFNO₃)

  • Structure: Methoxy (–OCH₃), bromo (–Br), fluoro (–F), and nitro (–NO₂) groups.
  • Electronic Balance : Methoxy (electron-donating) and nitro (electron-withdrawing) create competing electronic effects.
  • Applications: Potential use in specialty polymers or dyes .
2.2. Physical and Chemical Properties
Compound Molecular Formula Key Substituents Notable Properties
2-(Chloromethyl)-1-fluoro-3-nitrobenzene C₆H₃ClFNO₂ –CH₂Cl, –F, –NO₂ High polarity; moderate leaving-group ability
1-Chloro-2-methyl-3-nitrobenzene C₇H₆ClNO₂ –Cl, –CH₃, –NO₂ Twisted nitro group; lower solubility
2-(Bromomethyl)-1-fluoro-3-nitrobenzene C₆H₃BrFNO₂ –CH₂Br, –F, –NO₂ Enhanced substitution reactivity
4-Chloro-1-nitro-2-(trifluoromethyl)benzene C₇H₃ClF₃NO₂ –Cl, –CF₃, –NO₂ Strong electron withdrawal; high stability

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